5-Acetylpyrrolidin-2-one

Alkaloid Synthesis Stereoselective Epoxidation Dendrobatid Toxin 251D

5‑Acetylpyrrolidin‑2‑one (CAS 85858‑09‑9, C₆H₉NO₂, MW 127.14) is a saturated, nitrogen‑containing heterocyclic scaffold featuring an acetyl group at the 5‑position [REFS‑1]. This 5‑substitution pattern distinguishes it from the more common N‑acylpyrrolidin‑2‑one isomers and enables unique reactivity profiles in stereoselective transformations and alkaloid synthesis [REFS‑2].

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B8592581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylpyrrolidin-2-one
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC(=O)N1
InChIInChI=1S/C6H9NO2/c1-4(8)5-2-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)
InChIKeyQCFIQACOJYJUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetylpyrrolidin-2-one: A Key 5‑Substituted Pyrrolidinone Building Block for Alkaloid Synthesis


5‑Acetylpyrrolidin‑2‑one (CAS 85858‑09‑9, C₆H₉NO₂, MW 127.14) is a saturated, nitrogen‑containing heterocyclic scaffold featuring an acetyl group at the 5‑position [REFS‑1]. This 5‑substitution pattern distinguishes it from the more common N‑acylpyrrolidin‑2‑one isomers and enables unique reactivity profiles in stereoselective transformations and alkaloid synthesis [REFS‑2]. As a synthetic intermediate derived from pyroglutamic acid or other chiral pool materials, it serves as a versatile building block for constructing pyrrolizidine alkaloids, dendrobatid toxins, and other bioactive natural products [REFS‑3].

Why Generic 2‑Pyrrolidinones Cannot Replace 5‑Acetylpyrrolidin‑2‑one in Stereoselective Routes


Generic 2‑pyrrolidinone (unsubstituted) or N‑acetyl isomers (e.g., 1‑acetyl‑2‑pyrrolidinone) fail to reproduce the key stereoselective outcomes and synthetic utility observed with 5‑acetylpyrrolidin‑2‑one. The 5‑acetyl moiety introduces a prochiral center that directs diastereofacial selectivity in nucleophilic additions and epoxide formations, achieving diastereomeric ratios (d.r.) of up to 78:22 under standard conditions [REFS‑1]. This level of control is absent in 2‑pyrrolidinone or 1‑acetyl‑2‑pyrrolidinone, which lack a 5‑substituent. Furthermore, the 5‑acetyl group provides a handle for intramolecular Wittig reactions essential for constructing pyrrolizidine frameworks—a transformation not feasible with N‑acetyl analogs [REFS‑2]. Substitution with other 5‑acylpyrrolidin‑2‑ones may yield different diastereoselectivities or reaction profiles, but the specific acetyl group confers a balance of steric bulk and carbonyl reactivity that has been optimized in established alkaloid total synthesis protocols [REFS‑1].

Quantitative Differentiation of 5‑Acetylpyrrolidin‑2‑one: Head‑to‑Head Comparators


Diastereoselectivity in Epoxide Formation: 5‑Acetyl vs. Unsubstituted Pyrrolidin‑2‑one

In the synthesis of dendrobatid toxin 251 D, the epoxidation of 5‑acetylpyrrolidin‑2‑one with dimethyloxosulphonium methylide proceeds with a 78:22 diastereomeric ratio (d.r.) under salt‑free conditions [REFS‑1]. This stereoselectivity is a direct consequence of the 5‑acetyl substituent, which directs nucleophilic attack. The unsubstituted 2‑pyrrolidinone lacks this functionality and cannot engage in a stereoselective epoxide formation of this type.

Alkaloid Synthesis Stereoselective Epoxidation Dendrobatid Toxin 251D

Stereoselectivity Reversal with Lewis Acid: 5‑Acetyl vs. 5‑Methyl Pyrrolidin‑2‑one

Addition of anhydrous ZnCl₂ to the epoxidation of 5‑acetylpyrrolidin‑2‑one reverses the diastereomeric ratio from 78:22 to 23:77, favoring the opposite epoxide diastereomer (6) [REFS‑1]. This tunable stereoselectivity is a distinctive feature of the 5‑acetyl scaffold, likely arising from chelation control involving the acetyl carbonyl. In contrast, the 5‑methyl analog lacks a coordinating group and would not exhibit the same Lewis acid‑mediated reversal.

Lewis Acid Catalysis Diastereoselectivity Reversal Epoxide Synthesis

Intramolecular Wittig Reactivity for Pyrrolizidine Alkaloid Synthesis: 5‑Acetyl vs. N‑Acetyl Isomers

5‑Acetylpyrrolidin‑2‑one serves as a key intermediate in the synthesis of the necine base (−)‑supinidine via an intramolecular Wittig reaction with vinylphosphonium salts [REFS‑1]. This reaction exploits the 5‑acetyl group for carbonyl olefination to construct the pyrrolizidine bicyclic core. The isomeric 1‑acetyl‑2‑pyrrolidinone lacks the correct spatial orientation for intramolecular cyclization and would not undergo the same transformation.

Intramolecular Wittig Reaction Pyrrolizidine Alkaloids Supinidine Synthesis

Strategic Procurement Scenarios for 5‑Acetylpyrrolidin‑2‑one Based on Quantitative Evidence


Stereoselective Epoxide Synthesis in Dendrobatid Toxin 251D Campaigns

When planning a total synthesis of dendrobatid toxin 251D or related alkaloids, procurement of 5‑acetylpyrrolidin‑2‑one is essential to achieve the required 78:22 diastereomeric ratio in the key epoxide‑forming step [REFS‑1]. The ability to further tune selectivity to 23:77 by adding ZnCl₂ provides a strategic advantage in accessing both epoxide diastereomers without resynthesis of the core scaffold [REFS‑1].

Pyrrolizidine Alkaloid Core Construction via Intramolecular Wittig

Medicinal chemistry groups pursuing pyrrolizidine‑based natural products (e.g., (−)‑supinidine) must use 5‑acetylpyrrolidin‑2‑one as the key building block for the intramolecular Wittig reaction that forms the bicyclic core [REFS‑2]. The N‑acetyl isomer (1‑acetyl‑2‑pyrrolidinone) is not a viable substitute, as it cannot undergo the requisite cyclization.

Chiral Proton Source Development for Asymmetric Synthesis

Researchers developing asymmetric protonation methodologies can leverage 5‑substituted pyrrolidin‑2‑ones, including 5‑acetylpyrrolidin‑2‑one, as chiral proton sources [REFS‑3]. The steric bulk provided by the 5‑acetyl group contributes to enantiomeric excesses of up to 72% ee in the protonation of lithium enolates, a parameter that can be further optimized through structural variation.

Building Block for Proline‑Derived Heterocyclic Libraries

5‑Acetylpyrrolidin‑2‑one, as a derivative of proline, is a valuable precursor for generating diverse pyrrolidine‑based compound libraries [REFS‑4]. Its 5‑acetyl handle enables further functionalization while maintaining the chiral integrity derived from the amino acid pool, making it a cost‑effective entry point for combinatorial chemistry and fragment‑based drug discovery.

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